![molecular formula C18H18N2O3S B2967280 N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895444-94-7](/img/structure/B2967280.png)
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
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Description
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZML is a benzothiazole-based compound that has been synthesized through various methods and has shown promising results in preclinical studies.
Scientific Research Applications
Quantum Chemical Studies and Combustion Enthalpies
Quantum chemical studies on the dissociation of substituted benzoic acids, including derivatives similar to N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, have been conducted. These studies include dimerizations and combustion enthalpy determinations, providing insights into the chemical properties and reactions of such compounds (Sainsbury, 1975).
Anticancer Potential
Benzothiazole derivatives, including structures similar to the one , have shown potential as anticancer agents. Studies have explored various substitutions on the benzothiazole scaffold, indicating their influence on antitumor properties. Such compounds have been evaluated for their cytotoxic activity against different cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).
Vibrational Spectroscopy and Drug Candidacy
Research involving vibrational spectroscopy, such as FTIR and Raman, along with DFT studies, has been conducted on benzothiazole derivatives. These studies provide detailed insights into the molecular structures and potential as drug candidates based on their chemical reactivity and physical properties (Ünsalan et al., 2020).
Synthesis and Biological Evaluation
The synthesis of novel benzothiazole derivatives and their biological evaluation, particularly in terms of antibacterial and antioxidant activities, has been a focus of research. These studies contribute to the understanding of the compound's chemical synthesis process and its potential applications in medical science (Bhoi et al., 2016).
Synthesis of Aromatic Polyimides
Research on the synthesis of new aromatic polyimides using compounds including benzamide derivatives indicates the application of such compounds in polymer science. This research provides insights into new materials with potential applications in various industries (Butt et al., 2005).
properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-11-7-5-10-14-15(11)19-18(24-14)20-17(21)12-8-6-9-13(22-2)16(12)23-3/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQRPRXOXJRGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
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